![molecular formula C12H22O3 B098030 Octyl acetoacetate CAS No. 16436-00-3](/img/structure/B98030.png)
Octyl acetoacetate
Overview
Description
Octyl acetoacetate, also known as octyl ethanoate, is an organic compound formed from 1-octanol (octyl alcohol) and acetic acid . It is found in oranges, grapefruits, and other citrus products .
Synthesis Analysis
Octyl acetoacetate can be synthesized by the Fischer esterification of 1-octanol and acetic acid . In a study, five biocatalysts were evaluated in syntheses of octyl caprylate, octyl caprate, and octyl laurate, achieving conversions higher than 90% .Molecular Structure Analysis
The molecular structure of Octyl acetoacetate is C12H22O3 . A study on methyl acetoacetate, a similar compound, examined the molecular structure, tautomerization, conformational stability, and electronic energies of 25 enols and keto forms .Chemical Reactions Analysis
Acetoacetic ester, a similar compound to Octyl acetoacetate, can be used to make ketones and other molecules . It can participate in esterification and hydrolysis reactions .Physical And Chemical Properties Analysis
Octyl acetoacetate is a colorless liquid that is moderately soluble in water. It has a pleasant, fruity odor, somewhat like that of oranges. Its molar mass is 172.26 g/mol .Scientific Research Applications
Synthesis of Ketones
Octyl 3-oxobutanoate is utilized in the synthesis of various ketones, which are pivotal in the production of fine chemicals and pharmaceuticals. The compound serves as a precursor in acetoacetic ester synthesis, a method that allows for the introduction of alkyl groups into the alpha position of ketones . This process is essential for creating complex molecules with high precision.
Amino Acid Synthesis
In biochemistry, octyl 3-oxobutanoate plays a role in the synthesis of amino acids. Its ability to form stabilized enolates makes it a key molecule in the preparation of amino acid precursors, which are then used to study protein structure and function .
Material Science
The compound’s properties are exploited in material science for the development of new polymeric materials. Its reactivity with various chemical groups allows for the creation of polymers with specific characteristics, useful in a range of applications from industrial to biomedical .
Organic Building Blocks
Octyl 3-oxobutanoate serves as an organic building block in chemical synthesis. It provides a versatile foundation for constructing complex organic molecules, which can be tailored for a wide array of research applications, including the development of new drugs and agrochemicals .
Chromatography
In analytical chemistry, octyl 3-oxobutanoate is used in chromatography as a standard for calibrating equipment. Its well-defined properties ensure accurate and reliable measurements, which are crucial for the analysis of complex mixtures .
Flavor and Fragrance Industry
Although not a direct scientific research application, octyl 3-oxobutanoate’s related compound, octyl acetate, is noted for its fruity odor and is used in the flavor and fragrance industry. This application underscores the compound’s versatility and the potential for its derivatives to be used in sensory-related research .
Solvent for Resins and Polymers
Octyl acetoacetate’s solvent properties make it suitable for dissolving certain types of resins and polymers. This application is particularly useful in the study of polymer behaviors and in the formulation of coatings and adhesives .
Metabolic Studies
The compound’s role in metabolism and epigenetics is an emerging area of research. Acetoacetic acid derivatives are being studied for their potential to influence metabolic pathways and gene expression, which could have implications for understanding and treating metabolic disorders .
Mechanism of Action
Target of Action
Esters like octyl 3-oxobutanoate typically interact with enzymes that can hydrolyze the ester bond, such as esterases or lipases .
Mode of Action
Esters are known to undergo hydrolysis in the presence of water and enzymes, breaking down into their constituent alcohol and carboxylic acid . In the case of Octyl 3-oxobutanoate, it would break down into octanol and acetoacetic acid .
Biochemical Pathways
For instance, acetoacetic acid is a key intermediate in the metabolic pathway of ketone body metabolism .
Pharmacokinetics
As an ester, it is likely to be lipophilic, which could influence its absorption and distribution in the body .
Result of Action
For instance, acetoacetic acid can serve as an energy source for heart and brain cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of specific enzymes can influence the action, efficacy, and stability of Octyl 3-oxobutanoate .
Future Directions
Acetate, a key component of Octyl acetoacetate, plays a significant role in health and human disease. The acetate-activating enzyme acyl-CoA short-chain synthetase family member 2 (ACSS2) is a major focus due to its role in targeted protein acetylation reactions that can regulate central metabolism and stress responses . Future studies on ACSS3 and lipogenesis should include ACLY inhibitors to confirm that this pathway does not involve ACSS2 .
properties
IUPAC Name |
octyl 3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-3-4-5-6-7-8-9-15-12(14)10-11(2)13/h3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYDDBGYKFPTGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167754 | |
Record name | Octyl acetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10167754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octyl acetoacetate | |
CAS RN |
16436-00-3 | |
Record name | Octyl acetoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16436-00-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octyl acetoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016436003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octyl acetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10167754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octyl acetoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.794 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OCTYL ACETOACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PL4K8GV3K4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the relevance of studying octyl acetoacetate under high-pressure CO2?
A1: The study explores the thermodynamic properties of octyl acetoacetate in the presence of high-pressure CO2 []. This is relevant because supercritical CO2 is increasingly employed as a green solvent in various industrial processes, including extraction, reaction, and material processing. Understanding the behavior of compounds like octyl acetoacetate in such environments is crucial for optimizing these processes and developing new applications.
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